N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Pharmacological Potential
Research indicates a significant interest in the pharmacological characterization of related compounds, particularly in their interaction with opioid receptors. For instance, studies have detailed the pharmacological properties of compounds with similar structural features, highlighting their high affinity for κ-opioid receptors and potential for treating depression and addiction disorders (Grimwood et al., 2011).
Antiproliferative and Antimicrobial Activities
Compounds structurally related to N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide have been studied for their antiproliferative effects, particularly against cancer cell lines such as hepatocellular carcinoma and breast cancer. These compounds have shown promising inhibitory effects on cell growth and proapoptotic activities, suggesting potential applications in cancer therapy (Corbo et al., 2016). Additionally, the antimicrobial potential of benzothiazole derivatives has been explored, demonstrating significant antibacterial and antifungal activities (Patel & Agravat, 2007).
Synthesis and Chemical Properties
The synthesis of related benzothiazole compounds involves innovative methodologies, including microwave-assisted synthesis and solvent-free conditions, to produce poly-functionalized derivatives with potential biological activities. These studies not only offer insights into efficient synthetic routes but also highlight the diverse chemical properties and applications of benzothiazole derivatives (Bhoi et al., 2016).
Antitumor Agents
A significant area of research focuses on the development of benzothiazole derivatives as antitumor agents. These studies aim to identify compounds with potent and selective antitumor activities against various cancer cell lines, examining the role of benzothiazole derivatives in the development of new therapeutic options for cancer treatment (Chua et al., 1999).
Properties
IUPAC Name |
N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-3-13-25-20-16(2)7-6-8-19(20)29-22(25)23-21(26)17-9-11-18(12-10-17)30(27,28)24-14-4-5-15-24/h1,6-12H,4-5,13-15H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDASVZVVIBXGRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)N2CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.